![molecular formula C21H18N4O5 B2488731 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide CAS No. 1173468-47-7](/img/structure/B2488731.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide
描述
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C21H18N4O5 and its molecular weight is 406.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a central acrylamide moiety linked to both a benzo[d][1,3]dioxole and a furan-containing tetrahydropyridine derivative. This unique combination of heterocycles suggests a diverse range of biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure
The molecular structure can be represented as follows:
This compound's structural characteristics include:
- Benzo[d][1,3]dioxole : Known for its pharmacological properties.
- Furan moiety : Often associated with various biological activities.
- Tetrahydropyridine derivative : Contributes to the compound's overall biological profile.
Anticancer Properties
Preliminary studies indicate that the compound exhibits significant anticancer activity. Similar compounds have shown effectiveness in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis. The unique combination of functional groups in this compound may enhance its bioactivity through synergistic effects.
Case Studies :
- A study on related compounds demonstrated that modifications in the structure significantly influenced cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs showed IC50 values as low as 5.99 µM against HeLa cells .
- Another investigation highlighted the inhibition of angiogenesis and P-glycoprotein efflux pump activity by structurally related compounds .
Anti-inflammatory Activity
The compound has been suggested to possess anti-inflammatory properties based on its structural similarities to other known anti-inflammatory agents. The presence of the benzo[d][1,3]dioxole unit is particularly noteworthy as it has been linked to the suppression of pro-inflammatory cytokines.
Research Findings :
- Compounds with similar frameworks have been shown to inhibit nitric oxide production in macrophages, indicating potential therapeutic applications for inflammatory diseases .
- The inhibition of NF-kB activation has been documented in related studies, suggesting that this compound may also modulate inflammatory pathways .
The mechanisms underlying the biological activities of this compound are hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as MMPs and phospholipase A2.
- Receptor Interaction : The ability to bind to specific receptors involved in cancer proliferation and inflammation is critical for its bioactivity.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key findings from various studies:
科学研究应用
Structural Characteristics
This compound consists of:
- A central acrylamide moiety.
- A benzo[d][1,3]dioxole unit.
- A furan-containing tetrahydropyridine derivative.
The presence of these various components enhances its biological activity and interaction with target molecules.
Biological Activities
Preliminary studies indicate that this compound may exhibit significant biological activities:
Anticancer Properties
Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The unique combination of the benzo[d][1,3]dioxole and furan moieties may enhance its bioactivity through synergistic effects.
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Doxorubicin | HepG2 | 7.46 | DNA intercalation |
Compound A | HCT116 | 1.54 | EGFR inhibition |
Compound B | MCF7 | 4.52 | Apoptosis induction via mitochondrial pathways |
This data illustrates that certain derivatives exhibit lower IC50 values compared to standard chemotherapeutics like Doxorubicin, indicating higher potency against specific cancer types.
Anti-inflammatory Effects
Similar compounds have been documented to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammation and cancer progression. The potential of this compound to modulate inflammatory pathways could be significant for therapeutic applications.
Case Studies
Recent research highlights the potential applications of compounds with similar structures:
- Antitumor Activity : A study demonstrated that derivatives containing benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines.
- Inhibition of Angiogenesis : Similar compounds have been reported to inhibit vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis.
常见问题
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis protocol for this acrylamide derivative?
- Answer : The synthesis requires sequential coupling of the benzo[d][1,3]dioxole moiety with the pyrazolo[3,4-b]pyridine core, followed by acrylamide formation. Critical steps include:
- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation under anhydrous conditions (DMF or DCM solvents) .
- Temperature control : Maintain 0–5°C during nucleophilic substitution to avoid side reactions .
- Purity monitoring : Employ HPLC or TLC at each stage to verify intermediate purity (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Answer :
- 1H/13C NMR : Resolve stereochemistry (Z/E configuration) of the acrylamide double bond and confirm substitution patterns on the pyrazolo-pyridine core .
- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
Q. How can solubility challenges be addressed during biological assays?
- Answer :
- Co-solvent systems : Use DMSO:PBS (≤10% v/v) to dissolve the compound while maintaining cell viability .
- Cyclodextrin complexation : Improve aqueous solubility via β-cyclodextrin encapsulation (test stability via DSC) .
- Surfactant-assisted delivery : Polysorbate-80 (0.1% w/v) enhances dispersion in in vitro models .
Q. What are the primary metabolic liabilities of this compound based on its structure?
- Answer :
- Furan ring oxidation : Likely CYP3A4-mediated epoxidation; mitigate via deuterium substitution at reactive positions .
- Amide hydrolysis : Susceptible to esterase/protease activity; stabilize using steric hindrance (e.g., methyl groups on pyridine) .
- Phase II conjugation : Glucuronidation of benzo[d][1,3]dioxole; assess using human liver microsomes .
Q. Which in vitro assays are recommended for preliminary biological evaluation?
- Answer :
- Kinase inhibition : Screen against kinase panels (e.g., CDK2, JAK2) due to the pyrazolo-pyridine scaffold’s ATP-binding affinity .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Membrane permeability : Caco-2 monolayer assay to predict oral bioavailability (Papp >1×10⁻⁶ cm/s) .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this acrylamide derivative?
- Answer :
- Docking simulations : Use AutoDock Vina to predict binding modes to targets like CDK2 (PDB: 1H1S); prioritize modifications to the furan or pyridine regions .
- MD simulations : Assess stability of ligand-target complexes (50 ns trajectories) to identify key hydrogen bonds (e.g., acrylamide NH with Asp86) .
- QSAR models : Corporate Hammett constants (σ) of substituents to predict electronic effects on activity .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models; low exposure may explain efficacy gaps .
- Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., glucuronides) .
- Formulation optimization : Nanoemulsions or liposomes improve bioavailability if solubility is limiting .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?
- Answer :
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (e.g., temperature, solvent ratio) .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acrylation) to enhance reproducibility .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; reduce reaction time by 40% .
Q. What strategies validate target engagement in cellular models?
- Answer :
- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target proteins (e.g., CDK2) in lysates treated with the compound .
- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time interactions with tagged kinases in live cells .
- Chemical proteomics : Use photoaffinity labeling probes to map binding partners in proteome-wide studies .
Q. How can stereochemical integrity be maintained during synthesis and storage?
属性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-25-21-19(13(10-18(27)23-21)14-3-2-8-28-14)20(24-25)22-17(26)7-5-12-4-6-15-16(9-12)30-11-29-15/h2-9,13H,10-11H2,1H3,(H,23,27)(H,22,24,26)/b7-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFXMOJWBAQRU-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。